molecular formula C14H11N3O2 B12938632 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole CAS No. 10173-72-5

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole

Cat. No.: B12938632
CAS No.: 10173-72-5
M. Wt: 253.26 g/mol
InChI Key: YMVCCALFHZAHDO-UHFFFAOYSA-N
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Description

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy(oxido)amino group attached to a phenyl ring, which is further connected to a benzimidazole core with a methyl substitution at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The hydroxy(oxido)amino group can be introduced through nitration followed by reduction and subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxido group back to its amine form.

    Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzimidazole core.

Scientific Research Applications

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and signaling pathways. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-(2-Aminophenyl)-6-methyl-1H-benzimidazole
  • 2-(2-Hydroxyphenyl)-6-methyl-1H-benzimidazole
  • 2-(2-Nitrophenyl)-6-methyl-1H-benzimidazole

Uniqueness

What sets 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole apart is the presence of the hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making the compound valuable for various research and industrial applications.

Properties

CAS No.

10173-72-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-methyl-2-(2-nitrophenyl)-1H-benzimidazole

InChI

InChI=1S/C14H11N3O2/c1-9-6-7-11-12(8-9)16-14(15-11)10-4-2-3-5-13(10)17(18)19/h2-8H,1H3,(H,15,16)

InChI Key

YMVCCALFHZAHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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